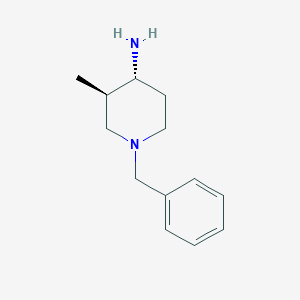

(3R,4R)-1-benzyl-3-methylpiperidin-4-amine

Description

Significance of Chiral Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. They are of paramount importance in medicinal chemistry, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic structure. nih.gov Specifically, nitrogen-containing heterocycles are present in approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). nih.govrsc.org

The prevalence of these structures is due to their ability to form stable and functional scaffolds that can interact with biological targets. nih.govrsc.org The inclusion of heteroatoms like nitrogen allows for the modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity. nih.gov This makes them invaluable tools for medicinal chemists aiming to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov Furthermore, the nitrogen atoms can participate in hydrogen bonding, a crucial interaction for binding to biological targets like proteins and DNA. nih.govmdpi.com

The Role of Stereochemistry in Piperidine (B6355638) Derivatives

Piperidine, a six-membered nitrogenous heterocyclic ring, is a scaffold frequently found in approved drugs. thieme-connect.comresearchgate.net When substituents are added to the piperidine ring, chiral centers can be created, leading to stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of atoms, or stereochemistry, is critical, as it can profoundly influence a drug's biological activity. rsc.org

The introduction of a chiral center to a piperidine scaffold can significantly impact its druggability. thieme-connect.com Different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. rsc.org Consequently, the study of stereochemistry in piperidine scaffolds is a major focus in drug design. thieme-connect.com A well-defined stereochemistry can lead to enhanced biological activity and selectivity, improved pharmacokinetic properties, and reduced toxicity. thieme-connect.comthieme-connect.com The systematic synthesis of various piperidine stereoisomers is a strategy used to explore the three-dimensional chemical space in fragment-based drug discovery programs. rsc.org

Positioning of (3R,4R)-1-benzyl-3-methylpiperidin-4-amine within the Chiral Piperidine Landscape

This compound is a disubstituted chiral piperidine that holds a specific and important position in synthetic chemistry. Its defined stereochemistry at the C3 and C4 positions makes it a valuable and non-superimposable molecular entity.

Chemical Properties of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Note: Data is for the closely related N-methylated amine or its dihydrochloride (B599025) salt, as it is more commonly cited in reference materials.

| Property | Value | Source |

| CAS Number | 477600-70-7 | chemicalbook.com |

| Molecular Formula | C14H22N2 | chemicalbook.com |

| Molecular Weight | 218.34 g/mol | chemicalbook.com |

| Synonyms | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | chemicalbook.comchemicalbook.com |

A chiral building block is a molecule with one or more defined stereocenters that can be incorporated into a larger, more complex structure without losing its stereochemical integrity. This compound and its derivatives are recognized as such chiral building blocks. moldb.combldpharm.com Its utility stems from the fixed spatial orientation of its methyl and amine groups, which directs the stereochemical outcome of subsequent reactions. By using this specific (3R,4R) isomer, chemists can construct advanced molecular architectures with precise three-dimensional shapes, a critical requirement for achieving selective interactions with biological targets.

The primary significance of this compound lies in its role as a key synthetic intermediate. researchgate.net It is a crucial precursor in the synthesis of 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxo-propanenitrile, the active pharmaceutical ingredient known as Tofacitinib. google.comgoogleapis.comquickcompany.in Tofacitinib is an inhibitor of Janus kinase (JAK) enzymes. chemdad.com The synthesis of this complex molecule relies on the piperidine intermediate to introduce the required chiral core, which is essential for its biological function. The (3R,4R) configuration is critical for the final compound's efficacy.

Overview of Research Methodologies and Thematic Areas

Research surrounding this compound is concentrated in the fields of organic synthesis and medicinal chemistry. The primary thematic area is the development of efficient and stereoselective synthetic routes to produce this key intermediate for pharmaceutical applications.

Several synthetic strategies have been reported. One prominent method involves a multi-step process that can be summarized as follows:

Generalized Synthetic Scheme

| Step | Description | Reagents |

| 1 | N-acylation of 3-Amino-4-methyl pyridine (B92270) | Acetylating agent |

| 2 | Quarternization of the pyridine nitrogen | Benzyl (B1604629) halide |

| 3 | Partial reduction of the pyridinium (B92312) ring | Sodium borohydride (B1222165) |

| 4 | Hydrolysis to a piperidinone intermediate | Acid |

| 5 | Reductive amination | Methanolic methylamine, Titanium(IV) isopropoxide |

| 6 | Chiral Resolution | Ditoluoyl (L) tartaric acid |

Source: Adapted from patent literature. google.comquickcompany.in

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-1-benzyl-3-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTFEKWKCLDVNN-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r,4r 1 Benzyl 3 Methylpiperidin 4 Amine

Strategies for the Construction of Chiral 3,4-Disubstituted Piperidine (B6355638) Scaffolds

The construction of the chiral 3,4-disubstituted piperidine core is a central theme in modern synthetic organic chemistry. The demand for efficient and stereoselective methods has driven the innovation of various strategies, moving from classical multi-step syntheses to more elegant asymmetric catalytic approaches. These modern methodologies aim to establish the desired stereocenters with high precision and atom economy.

Asymmetric Synthetic Approaches for Piperidine Ring Formation

Asymmetric synthesis provides the most direct pathway to enantiomerically enriched piperidines, circumventing the need for chiral resolution of racemic mixtures. These approaches utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming or ring-modifying reactions.

A powerful and sustainable approach for creating stereo-defined 3- and 3,4-disubstituted piperidines involves the chemo-enzymatic dearomatization of activated pyridines. nih.govnih.govacs.org This strategy combines chemical synthesis with biocatalysis to achieve high stereoselectivity under mild conditions. nih.gov Although nature has not yet provided a biocatalyst for the direct asymmetric dearomatization of pyridines, a multi-step cascade has been developed to overcome this limitation. nih.govacs.org

The key step in this process is a one-pot cascade reaction that utilizes an amine oxidase and an ene imine reductase (EneIRED). nih.govacs.org The process begins with readily accessible N-substituted tetrahydropyridines (THPs). The amine oxidase catalyzes the oxidation of the THP to generate a dihydropyridinium (DHP) species in situ. thieme-connect.com This DHP intermediate, featuring a C=C bond conjugated to a C=N bond, is then asymmetrically reduced by the EneIRED biocatalyst to furnish the desired chiral piperidine. nih.govthieme-connect.com

This chemo-enzymatic cascade has been successfully applied to the synthesis of various bioactive molecules, including the antipsychotic drugs Preclamol and OSU-6162, and key intermediates for the ovarian cancer therapeutic, Niraparib. acs.orgnih.govacs.org A significant advantage of this method is the ability to access either enantiomer of the product by selecting the appropriate EneIRED biocatalyst. thieme-connect.com

Table 1: Chemo-Enzymatic Synthesis of Chiral Piperidines

| Starting Material | Key Enzymes | Product Type | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|

| N-substituted tetrahydropyridines | Amine Oxidase, Ene Imine Reductase | 3- and 3,4-substituted piperidines | Up to >99.5% | nih.gov, thieme-connect.com |

The direct asymmetric hydrogenation of pyridines is challenging due to the high resonance stability of the aromatic ring and potential catalyst deactivation by the nitrogen atom. dicp.ac.cnunimi.it Activating the pyridine (B92270) ring by converting it into a pyridinium (B92312) salt significantly enhances its reactivity and circumvents these issues. dicp.ac.cnimperial.ac.uk This strategy has enabled the development of highly efficient metal-catalyzed asymmetric hydrogenations to produce chiral piperidines with excellent enantioselectivities. dicp.ac.cnunimi.it

Iridium- and rhodium-based catalysts are commonly employed for this transformation. For instance, iridium complexes with chiral phosphine (B1218219) ligands like (R)-SynPhos have been used for the highly efficient hydrogenation of 2-substituted pyridinium salts. dicp.ac.cn Similarly, rhodium-JosiPhos catalyst systems, when used with an organic base like triethylamine (B128534) (Et3N), have shown remarkable success in the hydrogenation of 3-substituted pyridinium salts, achieving enantiomeric excesses up to 90%. unimi.it The base plays a crucial role in preventing the formation of iminium intermediates and improving both yield and stereoselectivity. unimi.it

This methodology has proven versatile, allowing for the synthesis of a wide array of chiral piperidines, including those with α-aryl and α-heteroaryl substituents, with high levels of enantioselectivity (up to 99.3:0.7 er). nih.govacs.org The approach is also scalable, as demonstrated by a multi-hundred-gram scale synthesis using a rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cn

Table 2: Asymmetric Hydrogenation of Pyridinium Salts

| Substrate Type | Catalyst System | Product | Key Features | Ref |

|---|---|---|---|---|

| 2-Substituted Pyridinium Salts | [{Ir(cod)Cl}2]/(R)-SynPhos | Chiral 2-substituted piperidines | High enantioselectivity | dicp.ac.cn |

| 3-Substituted Pyridinium Salts | Rh-JosiPhos / Et3N | Chiral 3-substituted piperidines | Up to 90% ee; base is critical | unimi.it |

| N-Alkyl-2-alkylpyridinium salts | Iridium / MP²-SEGPHOS | 2-Aryl-substituted piperidines | High enantioselectivity | nih.gov |

Beyond the chemo-enzymatic approach, the nucleophilic dearomatization of activated pyridines represents a powerful and straightforward tool for constructing complex hydropyridine and piperidine scaffolds. mdpi.com This strategy relies on activating the pyridine ring to make it sufficiently electrophilic for a nucleophile to attack. Activation is typically achieved by N-functionalization, creating a pyridinium ion. mdpi.com

A variety of nucleophiles, including organometallic reagents, enolates, and umpoled aldehydes, can be used in these reactions. mdpi.com For instance, unactivated pyridine can be dearomatized by insertion into the calcium-allyl bond of bis(allyl)calcium. mdpi.com Catalytic asymmetric versions of these reactions provide efficient pathways to enantioenriched dihydropyridines (DHPs), which are versatile synthetic intermediates. mdpi.com

Another approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. This method couples aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) intermediate (phenyl pyridine-1(2H)-carboxylate) to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govacs.org A subsequent reduction step then provides access to a diverse range of enantioenriched 3-substituted piperidines. nih.gov

Asymmetric cyclization reactions offer a powerful means to construct the piperidine ring with defined stereochemistry from acyclic precursors. These methods often involve intramolecular reactions where the stereochemistry is controlled by a chiral catalyst or auxiliary.

One notable method is the intramolecular aza-Michael reaction. An organocatalytic, enantioselective intramolecular aza-Michael reaction has been used in a desymmetrization process to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org Using a cinchona alkaloid-derived catalyst, these cyclizations proceed in good yields and with high levels of enantioselectivity. rsc.org A "Clip-Cycle" approach has also been developed for 3-spiropiperidines, where the key "Cycle" step is an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst. whiterose.ac.uk

Other asymmetric cyclization strategies include:

Prins and Carbonyl Ene Cyclizations: These reactions of certain aldehydes can be catalyzed by Brønsted or Lewis acids to afford cis- or trans-3,4-disubstituted piperidines, respectively. nih.gov The stereochemical outcome can be switched between kinetic and thermodynamic control. nih.gov

Copper-Catalyzed Cyclizative Aminoboration: This method allows for the regiospecific and enantioselective synthesis of 2,3-cis-disubstituted piperidines from aminoalkenes. researchgate.net

Nitro-Mannich Reaction: A diastereoselective nitro-Mannich reaction can be used to set up contiguous stereocenters in an acyclic precursor, which is then subjected to a reductive cyclization to form stereochemically pure piperidines. researchgate.net

Palladium-catalyzed C–H activation and functionalization have emerged as a highly effective strategy for the stereoselective synthesis of substituted piperidines. acs.orgacs.org This approach allows for the direct formation of C-C bonds at positions that are typically unreactive, offering a more atom- and step-economical route compared to traditional methods.

The key to this methodology is the use of a directing group, such as an aminoquinoline (AQ) amide, attached to the piperidine scaffold. acs.org This group positions the palladium catalyst in proximity to a specific C–H bond, enabling its selective cleavage and subsequent arylation. For example, a directing group at the C(3) position of a piperidine can direct the regio- and stereoselective C–H arylation at the C(4) position, yielding cis-3,4-disubstituted piperidines with excellent selectivity. acs.org Similarly, a C(4) directing group can facilitate selective C(3)–H cis-functionalization. chemrxiv.org

The reaction conditions are often mild, sometimes employing silver-free conditions, low catalyst loading, and inexpensive bases like K₂CO₃. acs.org Mechanistic studies, including kinetic investigations and the isolation of palladacycle intermediates, have shown that the C-H activation step is often reversible. acs.org This methodology has been successfully applied to the stereocontrolled formal synthesis of (-)-paroxetine. acs.org

Table 3: Summary of Compound Names

| Compound Name |

|---|

| (3R,4R)-1-benzyl-3-methylpiperidin-4-amine |

| N-benzyl-3-methyl-4-piperidone |

| Preclamol |

| OSU-6162 |

| Niraparib |

Asymmetric Conjugate Additions to Piperidone Derivatives

Asymmetric conjugate addition reactions are a powerful tool for establishing stereocenters in cyclic systems. In the context of synthesizing 3,4-disubstituted piperidines, this methodology often involves the addition of organocuprates or other nucleophiles to α,β-unsaturated piperidone derivatives. acs.orgnih.govmdma.ch The stereochemical outcome of the reaction is controlled by a chiral auxiliary or a chiral ligand.

One notable approach involves the use of chiral, non-racemic bicyclic lactams. acs.orgacs.org These lactams, derived from chiral amino alcohols like (R)-phenylglycinol, can be converted into α,β-unsaturated lactams. nih.govacs.org The subsequent conjugate addition of organocuprates proceeds with high stereoselectivity, dictated by the facial bias imposed by the chiral auxiliary. acs.orgnih.gov For instance, the addition of lithium alkyl (or aryl) cyanocuprates to these chiral building blocks yields enantiopure trans-3,4-substituted 2-piperidone (B129406) derivatives in high yields. nih.govcapes.gov.br This method has been successfully applied to the synthesis of pharmacologically active molecules, demonstrating its synthetic utility. nih.gov

The stereoselectivity of the conjugate addition is highly dependent on the geometry of the α,β-unsaturated lactam, which in turn is derived from the chiral inductor. acs.orgacs.org This allows for an enantiodivergent synthesis where, starting from a single chiral precursor, both enantiomers of the target 3,4-disubstituted piperidine can be accessed by strategic selection of the lactam isomer. acs.orgacs.org

| Chiral Auxiliary/Ligand | Substrate | Nucleophile | Product Stereochemistry | Key Features |

|---|---|---|---|---|

| (R)-phenylglycinol-derived bicyclic lactam | α,β-unsaturated lactam | Lithium alkyl/aryl cyanocuprates | Enantiopure trans-3,4-disubstituted 2-piperidone | High yield and stereoselectivity; enantiodivergent potential. acs.orgnih.govacs.org |

Synthesis from Chiral Pool Precursors

The use of readily available chiral molecules, or "chiral pool" precursors, is a common strategy to introduce stereochemistry into a target molecule. Chiral alcohols and acids are particularly useful in this regard for the synthesis of stereodefined piperidines. acs.org

Chiral amino alcohols, such as phenylglycinol, are versatile starting materials. nih.gov They can be used to construct chiral lactam scaffolds which then direct the stereochemical outcome of subsequent reactions. nih.gov For example, phenylglycinol-derived oxazolopiperidone lactams can be stereoselectively alkylated to generate new stereocenters. nih.gov Subsequent removal of the chiral auxiliary reveals the enantiopure substituted piperidine. nih.gov This approach provides access to various stereoisomers by selecting the appropriate enantiomer of the starting amino alcohol. nih.gov

An enantiodivergent synthesis allows for the preparation of both enantiomers of a target molecule from a single chiral source. This is a highly efficient strategy in asymmetric synthesis. A key example in the synthesis of trans-3,4-disubstituted piperidines starts with (R)-phenylglycinol. acs.orgacs.org Reaction with methyl 5-oxopentanoate (B1240814) can yield either a kinetic or a thermodynamic bicyclic lactam product. nih.govcapes.gov.brresearchgate.net These diastereomeric lactams can then be converted to the corresponding α,β-unsaturated lactams. acs.org The conjugate addition of organocuprates to these unsaturated lactams proceeds on opposite faces of the double bond, leading to enantiomeric trans-3,4-disubstituted piperidone products after removal of the chiral auxiliary. acs.orgacs.org This powerful strategy significantly expands the utility of a single chiral precursor. acs.org

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a direct and efficient method for the synthesis of chiral amines from prochiral ketones or imines. This strategy is particularly relevant for the synthesis of piperidines. The double reductive amination of a dicarbonyl compound with an amine is a powerful method for constructing the piperidine ring in a single step. chim.it

While direct synthesis of this compound via this method is complex due to the two adjacent stereocenters, related strategies have been employed. For instance, the asymmetric reduction of a pyridinium salt precursor has been explored. googleapis.com One patent describes the asymmetric reduction of 1-benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide using a mixture of Ruthenium and Iridium based chiral catalysts. googleapis.com This approach yielded the desired (3R,4R)-piperidine derivative, albeit with moderate enantiomeric excess (68% ee) and as part of a mixture of cis and trans isomers. googleapis.com Further developments in catalyst design are needed to improve the stereoselectivity of such transformations.

Reductive amination is also a key step in syntheses starting from chiral precursors. For example, a piperidinone intermediate, obtained through other stereoselective methods, can undergo reductive amination to install the amine functionality at the C4 position. researchgate.net

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide | Ru and Ir based chiral catalysts | (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine | 68% | 84% cis | googleapis.com |

Resolution of Racemic this compound Precursors

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be liberated by treatment with a base. wikipedia.org

For the resolution of racemic precursors to this compound, several chiral acids have been employed. Di-p-toluoyl-L-tartaric acid (L-DTTA) is a frequently used resolving agent for related structures. googleapis.comgoogle.com The resolution of racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine using Di-p-toluoyl-L-tartarate is a key step in some synthetic routes. googleapis.com

Other chiral acids such as di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid are also effective resolving agents for piperidine derivatives. google.com The choice of resolving agent and solvent is critical for efficient separation and is often determined empirically. wikipedia.org For example, a scalable synthesis of a related trans-3,4-disubstituted piperidine involved the resolution of a racemic amino alcohol intermediate by salt formation with (R)-O-acetyl mandelic acid. researchgate.net

| Racemic Precursor | Chiral Resolving Acid | Key Outcome | Reference |

|---|---|---|---|

| (1-Benzyl-4-methylpiperidin-3-yl)-methylamine | Di-p-toluoyl-L-tartarate (L-DTTA) | Separation of (3R,4R) enantiomer | googleapis.com |

| (±)-trans-1-benzyl-4-(benzylamino)piperidin-3-ol | (R)-O-acetyl mandelic acid | Successful resolution on scale | researchgate.net |

| Ethyl nipecotate | Di-benzoyl-L-tartaric acid | Efficient resolution | google.com |

| Ethyl nipecotate | (S)-Mandelic acid | Efficient resolution | google.com |

Diastereomeric Salt Formation with Chiral Acids

Application of L-Di-p-Toluoyltartaric Acid (L-DTTA)

L-Di-p-toluoyltartaric acid (L-DTTA) is a widely used chiral resolving agent for amines. The process involves the reaction of the racemic amine with L-DTTA to form a pair of diastereomeric salts. The (3R,4R)-amine-L-DTTA salt is typically less soluble in specific solvent systems and can be selectively precipitated.

A patented process describes the resolution of (1-benzyl-4-methylpiperidin-3-yl)-methylamine using L-DTTA in a mixture of methanol (B129727) and water. The reaction mixture is heated to ensure complete salt formation and then cooled to induce crystallization of the desired diastereomeric salt. The precipitated solid is then isolated by filtration. The (3R,4R)-amine can be liberated from the salt by treatment with a base.

| Parameter | Value | Reference |

| Resolving Agent | L-Di-p-Toluoyltartaric Acid (L-DTTA) | acs.org |

| Solvent | Methanol/Water (v/v = 1/1) | acs.org |

| Temperature | 35-50 °C | acs.org |

| Reaction Time | 10-30 hours | acs.org |

| Overall Yield | 22.0-23.8% | acs.org |

Other Chiral Resolving Agents (e.g., Dibenzoyl-L-tartaric acid)

Dibenzoyl-L-tartaric acid (DBTA) is another effective chiral resolving agent for the separation of racemic amines. Similar to L-DTTA, it forms diastereomeric salts with the enantiomers of the amine, allowing for their separation based on solubility differences.

In a procedure outlined in a European patent, (1-benzyl-4-methylpiperidin-3-yl)-methylamine is resolved using either L-DTTA or Dibenzoyl-L-tartaric acid in a methanol-water solvent system. The process involves dissolving the racemic amine and the chiral acid in methanol, followed by the addition of water and heating. Upon cooling, the desired diastereomeric salt precipitates and is collected by filtration.

| Parameter | Value | Reference |

| Resolving Agent | Dibenzoyl-L-tartaric acid (DBTA) | ethz.ch |

| Solvent | Methanol and Water | ethz.ch |

| Temperature | 65°C to 70°C, then cooled to 10°C to 15°C | ethz.ch |

| Reaction Time | 1 hour at elevated temperature, 3 hours at cooled temperature | ethz.ch |

Multi-Step Reaction Sequences Leading to this compound

An alternative to resolution is the stereoselective synthesis of the target molecule from achiral or readily available chiral starting materials. A common approach involves the construction of the substituted piperidine ring from pyridine derivatives through a series of transformations.

Stepwise Transformations from Pyridine Derivatives

The synthesis often commences with a substituted pyridine, such as 3-amino-4-methylpyridine (B17607), which undergoes a sequence of reactions to build the desired piperidine core with the correct relative stereochemistry.

The first step in this synthetic sequence is often the protection of the amino group of the starting pyridine derivative through N-acylation. This is crucial to prevent side reactions in subsequent steps. For the synthesis of this compound, 3-amino-4-methylpyridine is typically acylated.

A common acylation agent is acetic anhydride (B1165640), which reacts with the amino group to form the corresponding acetamide, N-(4-methylpyridin-3-yl)acetamide. This reaction is generally high-yielding.

| Starting Material | Acylating Agent | Product | Yield | Reference |

| 3-Amino-4-methylpyridine | Acetic anhydride | N-(4-methylpyridin-3-yl)acetamide | 98% | ethz.ch |

Following the N-acylation, the next key step is the quaternization of the pyridine nitrogen. This is typically achieved by reacting the acylated pyridine derivative with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The quaternization activates the pyridine ring towards subsequent reduction steps.

The reaction of N-(4-methylpyridin-3-yl)acetamide with a benzyl halide results in the formation of a 1-benzyl-3-acetamido-4-methylpyridinium salt. This reaction is a type of Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium (B1175870) salt. The kinetics of such quaternization reactions are influenced by steric and electronic factors.

| Starting Material | Quaternizing Agent | Solvent | Yield | Reference |

| N-(4-methylpyridin-3-yl)acetamide | Benzyl Bromide | Toluene (B28343) | 95% | ethz.ch |

This quaternized intermediate is then carried forward through reduction and other transformations to ultimately yield the racemic mixture of (1-benzyl-4-methylpiperidin-3-yl)-methylamine, which can then be resolved as described previously.

Partial and Complete Reduction of the Piperidine Ring System

The synthesis of the saturated piperidine core of this compound often commences from a pyridine precursor. This transformation requires the reduction of the aromatic system, which can be performed in a stepwise or complete manner.

A common strategy involves the initial partial reduction of a quaternized pyridinium salt. For instance, a 3-acetylamino-4-methylpyridine, after quaternization with a benzyl halide, can be partially reduced using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol or water. This step typically yields the corresponding 1,2,5,6-tetrahydropyridine derivative. This intermediate is crucial as it sets the stage for subsequent stereoselective transformations.

Complete reduction to the piperidine ring can be achieved either from the pyridine or the tetrahydropyridine (B1245486) intermediate. Catalytic hydrogenation is a prevalent method, employing catalysts such as platinum oxide (PtO₂) in methanol or rhodium on carbon (Rh/C). These hydrogenations can convert the unsaturated ring system to the fully saturated piperidine structure. In some methodologies, asymmetric hydrogenation using chiral catalysts based on metals like Ruthenium (Ru) or Iridium (Ir) is employed to directly establish the desired stereochemistry, although this can sometimes result in mixtures of isomers requiring further purification.

The choice of reducing agent and reaction conditions is critical for controlling the extent of reduction and the stereochemical outcome.

Table 1: Reagents for Reduction of Pyridine Precursors Click on a row to view more details about the reagent and its application.

| Reagent | Type of Reduction | Typical Substrate | Key Features |

| Sodium borohydride (NaBH₄) | Partial | Quaternized Pyridinium Salt | Mild conditions; selective for the formation of tetrahydropyridine intermediates. |

| Platinum oxide (PtO₂) | Complete | Tetrahydropyridine | Catalytic hydrogenation; leads to the fully saturated piperidine ring. |

| Ruthenium/Iridium Catalysts | Complete (Asymmetric) | Pyridinium Salt | Direct asymmetric synthesis; aims to establish desired stereocenters, though may yield mixtures. |

| Lithium aluminium hydride (LiAlH₄) | Complete | Carbamate Intermediate | Powerful reducing agent used for converting functional groups like carbamates to amines. google.com |

Hydrolysis and Reductive Functionalization

Following the formation of the piperidine or tetrahydropyridine ring, subsequent steps are required to install the amine functionality at the C4 position with the correct stereochemistry. A key sequence involves hydrolysis followed by reductive functionalization.

In a multi-step synthesis starting from an N-acylated pyridine, the partially reduced tetrahydropyridine intermediate, which contains an enamine moiety, can be subjected to acidic hydrolysis . This process converts the enamine into a ketone, yielding a 1-benzyl-4-methylpiperidin-3-one (B104484) intermediate. This piperidinone is a critical precursor for introducing the C4-amine.

The subsequent step is reductive amination . The piperidinone is treated with an amine source, such as methanolic methylamine, to form an imine or enamine intermediate in situ. This intermediate is then reduced to form the desired amine. The reduction is often carried out using sodium borohydride. To facilitate the formation of the imine, additives like titanium(IV) isopropoxide can be employed, which acts as a Lewis acid and a dehydrating agent. This reductive amination step generates a racemic mixture of the cis and trans isomers of (1-benzyl-4-methylpiperidin-3-yl)-methylamine, which necessitates a subsequent resolution step to isolate the desired (3R,4R) diastereomer.

Sequential Alkylation and Functionalization Reactions

The synthesis of this compound is characterized by a carefully orchestrated sequence of reactions that build complexity in a stepwise manner. This sequential approach ensures that functional groups are introduced and manipulated in the correct order to achieve the target structure and stereochemistry.

A representative synthetic sequence is as follows:

N-Acylation: The process begins with a starting material like 3-amino-4-methylpyridine, where the amino group is first protected, for example, through acylation with acetic anhydride to form 3-acetylamino-4-methylpyridine. This protection prevents side reactions in subsequent steps.

Quaternization (N-Alkylation): The nitrogen atom of the pyridine ring is then alkylated using a benzyl halide (e.g., benzyl bromide). This step, known as quaternization, activates the pyridine ring for subsequent reduction and introduces the required N-benzyl group.

Reduction: The resulting pyridinium salt undergoes partial or complete reduction as described in section 2.3.1.3 to form the core piperidine or tetrahydropyridine ring.

Hydrolysis: The protecting group (e.g., acetyl) is removed, and the resulting enamine from partial reduction is hydrolyzed to a ketone (piperidinone), as detailed in section 2.3.1.4.

Reductive Amination (Functionalization): The final key functionalization is the conversion of the ketone to the target amine via reductive amination.

Resolution: As the reductive amination typically produces a racemic mixture, a final resolution step is performed to isolate the enantiomerically pure (3R,4R) isomer.

This sequential strategy, where protection, activation, ring formation, and functionalization occur in a defined order, is fundamental to the successful synthesis of this complex piperidine derivative.

Optimization and Process Development for this compound Synthesis

Improvement of Reaction Yields and Stereoselectivity

To overcome the challenge of stereoselectivity, an alternative and more robust strategy involves the synthesis of a racemic mixture of the cis and trans isomers, followed by a classical chiral resolution . This is a highly effective method for obtaining the desired (3R,4R) isomer in high optical purity. The resolution is typically performed on the racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine using a chiral acid.

Table 2: Chiral Resolving Agents and Outcomes Explore the different agents used to achieve the desired stereoisomer.

| Resolving Agent | Solvent System | Resulting Product | Key Advantage |

| Di-p-toluoyl-L-tartaric acid | Methanol / Water | (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine salt | High optical purity of the target isomer. |

| Dibenzoyl-L-tartaric acid | Methanol / Water | (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine salt | Effective in selectively precipitating the desired diastereomeric salt. |

Development of Cost-Effective and Environmentally Benign Processes

Economic viability and environmental impact are critical considerations for the large-scale synthesis of pharmaceutical intermediates. Efforts to optimize the synthesis of this compound focus on utilizing readily available, less expensive reagents and minimizing waste.

The move away from expensive and often proprietary chiral transition-metal catalysts (like Iridium and Ruthenium) in favor of a classical resolution strategy is a key cost-saving measure. Chiral resolving agents like tartaric acid derivatives are commercially available in bulk and are significantly less expensive than precious metal catalysts.

Furthermore, the process employs common, low-cost solvents and reagents, as outlined in the table below.

Table 3: Cost-Effectiveness of Selected Reagents This table highlights reagents chosen for their economic efficiency in the synthesis process.

| Reagent/Solvent | Role in Synthesis | Cost-Effective Feature |

| Sodium borohydride | Reducing Agent | Inexpensive and widely used hydride source. |

| Methanol / Ethanol | Solvent | Low-cost, readily available protic solvents. |

| Benzyl bromide | Alkylating Agent | Common and relatively inexpensive benzyl source. |

| Tartaric Acid Derivatives | Resolving Agent | More economical than chiral precious metal catalysts for achieving high optical purity. |

Minimization of Hazardous Reagent Use

Improving the safety profile of the synthesis is another crucial aspect of process development. While some reagents used, such as sodium borohydride and lithium aluminium hydride, are effective, they are also reactive and require careful handling, especially on a large scale. google.com

Process optimization seeks to replace hazardous reagents or implement engineering controls to mitigate risks. For instance, catalytic hydrogenation (using PtO₂ or Rh/C) can be an alternative to using stoichiometric metal hydrides for the reduction steps. While catalytic hydrogenation involves flammable hydrogen gas under pressure, modern engineering controls can manage these risks effectively, and the process avoids the need to handle and quench large quantities of reactive hydride reagents.

Chemical Transformations and Derivatization Reactions of 3r,4r 1 Benzyl 3 Methylpiperidin 4 Amine

Amine Functionalization Reactions

The primary amine at the C-4 position is the most nucleophilic site on the molecule and is central to its derivatization.

The primary amine of (3R,4R)-1-benzyl-3-methylpiperidin-4-amine can readily undergo N-alkylation with various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net This reaction introduces an alkyl group onto the nitrogen atom, converting the primary amine into a secondary amine. A subsequent alkylation can produce a tertiary amine. Direct alkylation can sometimes be difficult to control, risking over-alkylation. masterorganicchemistry.com

N-acylation is another fundamental transformation. The amine reacts with acylating agents like acid chlorides, anhydrides, or activated esters to form a stable amide bond. A particularly relevant acylation is the reaction with cyanoacetic acid derivatives. For instance, the debenzylated piperidine (B6355638) core can be acylated with ethyl cyanoacetate (B8463686) to form an N-acylated product, a key step in the synthesis of certain pharmaceutical agents. cjph.com.cngoogle.com This reaction is typically performed in a suitable solvent at elevated temperatures. unl.pt

| Reaction Type | Reagent/Substrate | Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., MeCN) | Secondary or Tertiary Amine |

| N-Acylation | Ethyl Cyanoacetate | Heat, Base (e.g., DBU) | β-Keto-amide |

Reductive amination provides a controlled method for N-alkylation. masterorganicchemistry.comorganic-chemistry.org In this process, this compound can serve as the amine component, reacting with an aldehyde or ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine without being isolated. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comgoogleapis.com This method is highly efficient for creating new carbon-nitrogen bonds and avoids the over-alkylation issues associated with direct alkylation. masterorganicchemistry.com For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield the N-methylated derivative.

| Amine Source | Carbonyl Compound | Reducing Agent | Product Type |

| This compound | Aldehyde or Ketone | Sodium Triacetoxyborohydride (STAB) | Substituted Secondary Amine |

Oxidative and Reductive Transformations of the Piperidine Core

The piperidine core itself, particularly the N-benzyl group, can be chemically modified through oxidation and reduction. The most significant of these transformations is the reductive removal of the N-benzyl protecting group.

Catalytic hydrogenation is the primary method for N-debenzylation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (the Pearlman's catalyst), under an atmosphere of hydrogen gas. googleapis.com This process cleaves the benzylic C-N bond, yielding the free secondary amine, (3R,4R)-3-methylpiperidin-4-amine, and toluene (B28343) as a byproduct. Alternative methods include transfer hydrogenation using hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid. wipo.int This deprotection is a critical step in synthetic pathways where the piperidine nitrogen needs to be further functionalized. cjph.com.cnquickcompany.in

While specific oxidative transformations of the this compound core are not extensively detailed in the literature, N-benzyl piperidines can generally undergo oxidation to form N-oxides or be subject to oxidative degradation under harsh conditions.

| Transformation | Reagents | Conditions | Product |

| Reductive Debenzylation | H₂, Pd/C or Pd(OH)₂ | Solvent (e.g., Methanol (B129727), Ethanol) | (3R,4R)-3-methylpiperidin-4-amine |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Heat, Solvent (e.g., Methanol) | (3R,4R)-3-methylpiperidin-4-amine |

Nucleophilic Substitution Reactions Involving the Piperidine Moiety

The primary amine of this compound acts as a potent nucleophile, enabling it to participate in various nucleophilic substitution reactions. A paramount example is its reaction with electron-deficient aromatic or heteroaromatic systems.

Specifically, the amine can displace a leaving group, such as a halogen, from a heteroaromatic ring in a process known as nucleophilic aromatic substitution (SNAr). This reaction is fundamental to its use in constructing complex molecules, particularly in the pharmaceutical field. The reaction of its regioisomer with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a well-documented example that highlights this reactivity. googleapis.comgoogle.com The reaction typically requires heat and is often carried out in the presence of a base to neutralize the acid generated during the substitution. google.com

Derivatization for the Synthesis of Complex Organic Molecules

The chemical transformations described above make this compound a valuable precursor for synthesizing complex, biologically active molecules.

The nucleophilic character of the amine at C-4 allows for its incorporation into the pyrrolo[2,3-d]pyrimidine scaffold, which is the core of several kinase inhibitors. chemicalbook.com The key reaction is the nucleophilic aromatic substitution where the piperidine's primary amine attacks the C-4 position of a 4-halopyrrolo[2,3-d]pyrimidine, displacing the halide. cjph.com.cngoogleapis.com

Syntheses often utilize a pyrrolo[2,3-d]pyrimidine ring that is protected at the pyrrole (B145914) nitrogen, for instance with a tosyl group, to improve reaction yields and prevent side reactions. google.com The coupling reaction between this compound and a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine would proceed in a polar solvent like isopropanol (B130326) or water, often with a base such as potassium carbonate, to yield the coupled product, N-((3R,4R)-1-benzyl-3-methylpiperidin-4-yl)-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Subsequent removal of the tosyl and benzyl (B1604629) protecting groups, followed by further functionalization, leads to the final complex molecule. cjph.com.cn

| Piperidine Derivative | Heteroaromatic Substrate | Conditions | Product |

| This compound | 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Base (e.g., K₂CO₃), Solvent (e.g., IPA/H₂O), Heat | N-((3R,4R)-1-benzyl-3-methylpiperidin-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

This strategic incorporation is central to the synthesis of a class of molecules investigated for their therapeutic potential. chemicalbook.com

Utility as a Chiral Building Block in Advanced Organic Synthesis

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a derivative of the parent amine, is a highly valued chiral building block in advanced organic synthesis, primarily recognized for its critical role as a key intermediate in the synthesis of complex pharmaceutical agents. Its specific stereochemical configuration and functional groups make it an ideal starting point for constructing molecules with precise three-dimensional architectures required for biological activity.

The most significant application of this chiral amine is in the manufacture of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. googleapis.comchemicalbook.com The synthesis of Tofacitinib relies on the stereospecific introduction of the (3R,4R)-3-methylamino-4-methylpiperidine core, for which (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine serves as a crucial precursor. quickcompany.in

The synthetic utility of this compound is centered on a sequence of key chemical transformations. The primary amine group provides a nucleophilic center for coupling with various electrophilic partners, while the benzyl group on the piperidine nitrogen serves as a protecting group that can be removed in later stages of a synthetic route.

A pivotal step in the synthesis of Tofacitinib involves the condensation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloropyrrolo[2,3-d]pyrimidine. googleapis.com This reaction, a nucleophilic aromatic substitution, forms the central carbon-nitrogen bond that links the chiral piperidine moiety to the heterocyclic core of the drug molecule. googleapis.com

Following the coupling reaction, the benzyl group is typically removed via catalytic hydrogenation, a process known as debenzylation. googleapis.com This unmasks the secondary amine on the piperidine ring, allowing for subsequent derivatization. The final step often involves the reaction of this newly freed amine with a cyanoacetic acid derivative to complete the synthesis of the target molecule. googleapis.comquickcompany.in

The absolute stereochemistry of the building block is paramount. The (3R,4R) configuration is essential for the efficacy of the final drug, as it ensures the correct spatial orientation of the substituents on the piperidine ring, which is critical for binding to the target enzyme. googleapis.com Various synthetic strategies have been developed to obtain this intermediate with high enantiomeric purity, often involving asymmetric reduction or the resolution of a racemic mixture using a chiral resolving agent like Di-p-toluoyl-L-tartaric acid. googleapis.comquickcompany.in

The table below summarizes the key transformations involving this chiral building block in the synthesis of a Tofacitinib precursor.

| Reaction Step | Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 4-chloropyrrolo[2,3-d]pyrimidine | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov | Nucleophilic Aromatic Substitution |

| 2 | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | H₂, Catalyst (e.g., Pd/C) | (3R,4R)-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Debenzylation (Catalytic Hydrogenation) |

| 3 | (3R,4R)-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Cyanoacetic acid derivative | 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile (Tofacitinib) googleapis.com | Acylation/Condensation |

The versatility of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine as a chiral synthon has led to its use in the preparation of various other advanced intermediates and derivatives. These compounds are often explored in medicinal chemistry for the development of new therapeutic agents.

The following table lists some of the derivatives synthesized using this building block.

| Derivative Name | Molecular Formula | Context/Use |

|---|---|---|

| N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov | C₂₀H₂₅N₅ | Key intermediate in Tofacitinib synthesis. googleapis.com |

| N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine pharmaffiliates.com | C₂₇H₃₁N₅O₂S | Tosyl-protected intermediate for synthetic modifications. |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (B599025) chemicalbook.comchemdad.com | C₁₄H₂₄Cl₂N₂ | A stable salt form used for storage and handling in synthesis. chemdad.com |

| N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide pharmaffiliates.com | Not Available | A nitrosamine (B1359907) derivative, often studied as a potential impurity or for further chemical elaboration. |

Structural Elucidation and Advanced Spectroscopic Analysis of 3r,4r 1 Benzyl 3 Methylpiperidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like (3R,4R)-1-benzyl-3-methylpiperidin-4-amine, a combination of one-dimensional and two-dimensional NMR experiments would be required to confirm its constitution and relative stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum would provide crucial information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms in the molecule. Key expected features would include:

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl (B1604629) group.

Benzylic Protons: A singlet or a pair of doublets (due to diastereotopicity) around δ 3.5 ppm for the two protons of the -CH₂-Ph group.

Piperidine (B6355638) Ring Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.0 ppm). The protons on the piperidine ring (at C2, C3, C4, C5, and C6) would exhibit distinct chemical shifts and coupling constants. The key to confirming the cis-stereochemistry would be the analysis of the coupling constant (³J) between the proton at C3 and the proton at C4. A small coupling constant would typically suggest a cis-diaxial or diequatorial relationship, while a large coupling constant would indicate a trans-diaxial relationship.

Methyl Protons: A doublet in the upfield region (around δ 0.9-1.1 ppm) for the three protons of the methyl group at C3, coupled to the proton at C3.

Amine Protons: A broad singlet for the two protons of the primary amine group (-NH₂), the chemical shift of which would be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.2-7.4 | m | - |

| Benzyl-CH₂ | ~3.5 | s or ABq | - |

| Piperidine-H (C2, C5, C6) | 1.8-3.0 | m | - |

| Piperidine-H (C3) | 1.9-2.2 | m | - |

| Piperidine-H (C4) | 2.5-2.8 | m | ³JH3-H4 (small) |

| Methyl-CH₃ | 0.9-1.1 | d | ~6-7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms and their chemical environments. Expected signals would include:

Aromatic Carbons: Signals in the δ 127-140 ppm region for the carbons of the phenyl ring.

Benzylic Carbon: A signal around δ 60-65 ppm for the benzylic -CH₂- carbon.

Piperidine Carbons: Signals for the five carbons of the piperidine ring, typically in the δ 20-60 ppm range. The chemical shifts of C3 and C4 would be of particular interest in confirming the substitution pattern.

Methyl Carbon: A signal in the upfield region (δ 10-20 ppm) for the methyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (quaternary) | ~138-140 |

| Phenyl (CH) | ~127-129 |

| Benzyl-CH₂ | ~63 |

| Piperidine-C2, C6 | ~54-58 |

| Piperidine-C5 | ~25-30 |

| Piperidine-C3 | ~35-40 |

| Piperidine-C4 | ~45-50 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Stereochemical Confirmation

2D NMR experiments are indispensable for unambiguously assigning the structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity of the protons on the piperidine ring, confirming the positions of the methyl and amine groups. For example, a cross-peak between the C3-H proton and the C4-H proton would confirm their adjacent relationship.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for confirming the cis-stereochemistry. A NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are bonded. For the (3R,4R) isomer, a cross-peak between the proton on C3 and the proton on C4 would be expected, indicating they are on the same face of the piperidine ring. Additionally, a correlation between the axial protons on C3 and C5 would help to establish the chair conformation of the ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy would be used to identify the functional groups present in the molecule.

N-H Stretch: The primary amine would show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

N-H Bend: A scissoring vibration for the primary amine would be expected around 1590-1650 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N Stretch: Aliphatic C-N stretching vibrations would appear in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

MS: An electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula C₁₃H₂₀N₂. Common fragmentation patterns for N-benzyl piperidines include the loss of the benzyl group to give a prominent peak at m/z 91 (the tropylium (B1234903) ion) and cleavage of the piperidine ring.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion to within a few parts per million. This would provide an unambiguous confirmation of the elemental composition, C₁₃H₂₀N₂, of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or a salt thereof could be grown, this technique would provide definitive proof of:

Absolute Stereochemistry: By using anomalous dispersion, the absolute configuration at the chiral centers (C3 and C4) could be determined as R, confirming the (3R,4R) designation.

Conformation: The precise bond lengths, bond angles, and torsion angles would be determined, revealing the preferred conformation of the piperidine ring (likely a chair conformation) and the orientation of the benzyl, methyl, and amine substituents in the solid state. It would definitively show the cis relationship between the methyl and amine groups.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid, providing detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound, SCXRD studies have been instrumental in confirming their stereochemistry and conformational preferences. arkat-usa.orgresearchgate.net

Studies on related piperidine derivatives have consistently shown that the piperidine ring typically adopts a stable chair conformation. nih.govnih.gov In this conformation, bulky substituents tend to occupy equatorial positions to minimize steric strain. For (3R,4R)-disubstituted piperidines, this results in a trans relationship between the substituents at the 3 and 4 positions. nih.govresearchgate.net The benzyl group attached to the nitrogen atom also generally favors an equatorial orientation. rsc.org

The crystal packing of these compounds is stabilized by a network of intermolecular hydrogen bonds and other weaker interactions. The specific nature of these interactions is dependent on the functional groups present in the derivatives. nih.goviucr.org

Table 1: Representative Crystallographic Data for a Piperidine Derivative

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|

Note: Data presented is for a representative piperidine octamolybdate and serves as an illustrative example of crystallographic parameters. researchgate.net

Powder X-ray Diffractometry (XRPD)

Powder X-ray diffractometry (XRPD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.com It provides a characteristic "fingerprint" for a specific crystalline solid, making it invaluable for phase identification, purity assessment, and monitoring solid-state transformations. nih.gov

In the context of this compound and its derivatives, XRPD is used to confirm that the bulk material has the same crystalline form as the single crystal used for SCXRD analysis. researchgate.net The experimental XRPD pattern of a pure, crystalline sample will show sharp, well-defined peaks at specific 2θ angles. researchgate.net This pattern can be compared to a theoretical pattern calculated from the single-crystal X-ray data to confirm the phase purity of the bulk sample. Any significant differences between the experimental and calculated patterns could indicate the presence of impurities or a different polymorphic form. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This analysis provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the nature and relative importance of various intermolecular forces, such as hydrogen bonds and van der Waals interactions. nih.govresearchgate.net

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperidine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 74.2 |

| C···H/H···C | 18.7 |

| O···H/H···O | 7.0 |

Note: This data is for a representative 2,6-diphenyl-substituted piperidine derivative and illustrates the typical distribution of intermolecular contacts. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential tools for assessing the purity and stereochemical integrity of chiral compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. researchgate.netmdpi.com In the synthesis of this compound, which involves the control of stereochemistry, chiral HPLC is vital for verifying the optical purity of the final product and any chiral intermediates. google.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose. mdpi.com The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive to improve peak shape. researchgate.net The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. rsc.org In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product. rsc.org

Computational and Theoretical Chemistry Studies on 3r,4r 1 Benzyl 3 Methylpiperidin 4 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Studies on Conformational Preferences

No specific DFT studies detailing the conformational preferences of (3R,4R)-1-benzyl-3-methylpiperidin-4-amine were identified. Such studies would typically involve calculating the relative energies of different chair and boat conformations of the piperidine (B6355638) ring, as well as the rotational isomers of the benzyl (B1604629) and amine substituents, to determine the most stable geometries.

Energetic Analysis of Diastereomeric and Enantiomeric Forms

A comprehensive energetic analysis comparing the (3R,4R) diastereomer with other potential diastereomers (e.g., cis-isomers) and its enantiomer, using computational methods, is not available in the reviewed literature. This type of analysis is crucial for understanding the compound's stereochemical stability.

Conformational Analysis of the Piperidine Ring and Substituents

Detailed computational studies on the conformational analysis of the piperidine ring in this compound, including the equatorial or axial preferences of the benzyl, methyl, and amine groups, have not been published.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Characterization in Asymmetric Syntheses

There is a lack of published research that computationally characterizes the transition states involved in the asymmetric synthesis of this compound. This would involve identifying the structures and energies of transition states to explain the stereochemical outcome of the reactions.

Exploration of Stereoselective Reaction Pathways

Computational explorations of the various stereoselective reaction pathways leading to the formation of this compound are not described in the available scientific literature. These studies are essential for optimizing synthetic routes to favor the desired stereoisomer.

Due to the lack of specific research data for this compound in these advanced computational areas, a detailed, data-rich article adhering to the requested structure cannot be generated at this time. The scientific community has yet to publish in-depth theoretical studies that would provide the necessary findings for such a review.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and flexibility of a molecule like this compound in various environments.

The dynamic behavior of the piperidine ring is of particular interest. Substituted piperidines typically exist in a chair conformation to minimize steric strain. asianpubs.org For this compound, the preferred conformation would likely feature the benzyl group and the methyl group in equatorial positions to reduce unfavorable 1,3-diaxial interactions. rsc.org MD simulations can be employed to explore the conformational space of the molecule, including the potential for ring flipping and the orientation of its substituents. These simulations can quantify the energetic barriers between different conformations and the population of each conformational state at a given temperature.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: The molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable contacts.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.

Production Run: The simulation is run for a specific period, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

Table 1: Key Parameters in a Typical Molecular Dynamics Simulation

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |

| Solvent Model | TIP3P, SPC/E | Represents the water molecules in the simulation box. |

| Simulation Time | Nanoseconds to Microseconds | Determines the timescale of the dynamic events that can be observed. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

In Silico Docking Studies (Applicable to related compounds for understanding stereospecific interactions)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound, docking studies can be instrumental in understanding its stereospecific interactions with potential biological targets.

The specific stereochemistry of the (3R,4R) isomer is crucial for its interaction with a chiral binding site, such as the active site of an enzyme or a receptor. Docking algorithms explore various possible conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity. ebi.ac.uk

For related piperidine derivatives, docking studies have successfully elucidated key interactions. For example, studies on piperine (B192125) and its analogs have shown how the piperidine ring can bind within the entrance cavity of monoamine oxidase B (MAO-B) through hydrophobic interactions with specific residues like Ile199, Tyr326, and Leu171. nih.gov Similarly, docking studies of other piperidine derivatives have highlighted the importance of hydrogen bonds and hydrophobic interactions in their binding to various receptors. mdpi.comnih.gov

In the context of this compound, a docking study would aim to identify:

Key binding interactions: This includes hydrogen bonds formed by the amine group, hydrophobic interactions involving the benzyl and methyl groups, and potential pi-pi stacking interactions of the benzyl ring.

The role of stereochemistry: By comparing the docking scores and binding modes of different stereoisomers, one can understand why the (3R,4R) configuration might be preferred for a particular target.

Potential biological targets: Docking the molecule against a panel of known protein structures can help in identifying potential biological targets and predicting its pharmacological profile.

Table 2: Potential Intermolecular Interactions in Docking Studies

| Interaction Type | Functional Group on this compound | Potential Interacting Residue in a Protein |

|---|---|---|

| Hydrogen Bond (Donor) | Amine (-NH2) | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Amine (-NH2) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interaction | Benzyl group, Methyl group, Piperidine ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Pi-Pi Stacking | Benzyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Conclusion and Future Research Directions

Summary of Current Understanding and Key Methodological Advancements

The core of (3R,4R)-1-benzyl-3-methylpiperidin-4-amine is the cis-3-methyl-4-aminopiperidine scaffold. The synthesis of this structural motif has been a subject of considerable interest due to the prevalence of substituted piperidines in a vast array of biologically active compounds. tandfonline.com A significant methodological advancement in this area is a versatile and stereocontrolled synthesis of cis-3-methyl-4-aminopiperidine derivatives, which provides a foundational understanding for approaching the synthesis of the target compound.

A key strategy commences with readily available 3-picoline, which undergoes N-benzylation to form the corresponding N-benzyl pyridinium (B92312) salt. Subsequent reduction with a hydride reagent such as sodium borohydride (B1222165) yields a tetrahydropyridine (B1245486) intermediate. This intermediate is then subjected to epoxidation, followed by a highly regioselective and stereoselective ring-opening of the resulting epoxide. This crucial step, often achieved using an azide (B81097) nucleophile, preferentially attacks the less substituted carbon of the epoxide, leading to the formation of a trans-azidoalcohol. Subsequent reduction of the azide group furnishes the desired cis-aminoalcohol, which possesses the core 3-methyl-4-aminopiperidine structure. tandfonline.comtandfonline.com

This multi-step synthesis is a significant advancement as it allows for the controlled installation of the key functional groups with a specific relative stereochemistry. The general steps of this synthetic approach are outlined in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-benzylation | PhCH₂Cl, 90°C | N-benzyl-3-methyl-pyridinium salt |

| 2 | Reduction | NaBH₄, CH₃OH/H₂O (7:1), reflux | 1-benzyl-3-methyl-1,2,5,6-tetrahydropyridine |

| 3 | Epoxidation | Trifluoroacetic peracid | N-benzyl-3-methyl-3,4-epoxi-piperidine |

| 4 | Epoxide Ring Opening | NaN₃ | trans-4-azido-1-benzyl-3-methylpiperidin-3-ol |

| 5 | Azide Reduction | LiAlH₄ | cis-4-amino-1-benzyl-3-methylpiperidin-3-ol |

Table based on the synthetic methodology for cis-3-methyl-4-aminopiperidine derivatives. tandfonline.comtandfonline.com

Identification of Remaining Challenges in Synthesis and Application

Despite the elegant strategies developed for the synthesis of the cis-3-methyl-4-aminopiperidine core, several challenges remain, particularly in achieving the specific (3R,4R) stereochemistry of the target compound, this compound.

The primary challenge lies in the development of a practical and efficient asymmetric synthesis. The established methods often result in racemic or diastereomeric mixtures, which then require challenging and often costly resolution steps to isolate the desired enantiomer. While asymmetric reductions and catalytic enantioselective methods are known for other piperidine (B6355638) systems, their application to achieve the specific (3R,4R) configuration of a 3-methyl-4-aminopiperidine has not been extensively documented.

In terms of application, the lack of published research on this compound means its biological activity and potential therapeutic applications are currently unknown. A major challenge, therefore, is the initial biological screening and identification of its pharmacological profile, which is a necessary precursor to any further development.

Prospective Research Avenues for this compound

The limited specific research on this compound presents a fertile ground for future investigations. The following areas represent promising avenues for advancing the understanding and potential utility of this compound.

Development of Novel and More Efficient Asymmetric Synthetic Routes

Future research should prioritize the development of novel asymmetric synthetic strategies to directly obtain the enantiomerically pure this compound. This could involve several approaches:

Catalytic Asymmetric Hydrogenation: The use of chiral rhodium or ruthenium catalysts for the asymmetric hydrogenation of a suitable unsaturated precursor, such as a substituted dihydropyridine (B1217469) or enamine, could provide a direct route to the desired stereoisomer.

Enzyme-Catalyzed Reactions: Biocatalysis, particularly the use of transaminases or imine reductases, offers a highly selective and environmentally friendly approach to establishing the chiral centers. A dynamic kinetic resolution of a ketone precursor could be a viable strategy.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with the desired absolute stereochemistry is another promising avenue.

Exploration of New Derivatization Strategies

Systematic derivatization of the primary amine at the C4 position of this compound could lead to the discovery of novel compounds with interesting biological activities. Research in this area could focus on:

Acylation and Sulfonylation: The synthesis of a library of amides and sulfonamides to explore the structure-activity relationship (SAR) for various biological targets.

Reductive Amination: Reaction with various aldehydes and ketones to introduce diverse substituents on the amine, potentially modulating its basicity and steric profile.

Urea (B33335) and Thiourea (B124793) Formation: The creation of urea and thiourea derivatives, which are common motifs in pharmacologically active molecules, could be explored.

Advanced Characterization Techniques for Stereochemical Purity

Ensuring the stereochemical purity of the final compound is paramount. Future studies will rely on advanced analytical techniques to confirm the absolute and relative stereochemistry. These methods include:

Chiral High-Performance Liquid Chromatography (HPLC): The development of specific chiral stationary phases to effectively separate and quantify the enantiomers and diastereomers of the compound and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating or derivatizing agents in NMR can be used to distinguish between enantiomers. Advanced NMR techniques like NOESY can help confirm the cis relative stereochemistry.

Vibrational Circular Dichroism (VCD): VCD, in conjunction with computational modeling, can be a powerful tool for determining the absolute configuration of chiral molecules in solution.

X-ray Crystallography: If a suitable crystalline derivative can be formed, single-crystal X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.

Deeper Computational Insights into Reactivity and Stereoselectivity

Computational chemistry can provide valuable insights into the synthesis and properties of this compound, guiding future experimental work. Prospective computational studies could include:

Conformational Analysis: Determining the preferred conformations of the piperidine ring and its substituents, which is crucial for understanding its reactivity and interaction with biological targets. Density Functional Theory (DFT) calculations can be employed for this purpose.

Transition State Modeling: Modeling the transition states of key stereodetermining steps in potential synthetic routes can help in understanding the origins of stereoselectivity and in the rational design of more efficient catalysts and reaction conditions.

Molecular Docking: Once a potential biological target is identified, molecular docking studies can predict the binding mode and affinity of the compound and its derivatives, thereby guiding the design of more potent analogues.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3R,4R)-1-benzyl-3-methylpiperidin-4-amine, and how do different methodologies compare in yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

- N-Acylation of 3-amino-4-methylpyridine.

- Quaternization using benzyl halide.

- Partial reduction with NaBH₄ to form 1-benzyl-4-methylpiperidin-3-one.

- Reductive amination with methylamine and Ti(OiPr)₄ to introduce the amine group.